Cyclopropane, [(1-methylethyl)sulfonyl]-
Description
Structure and Key Features: The compound "Cyclopropane, [(1-methylethyl)sulfonyl]-" (CAS: Not explicitly listed in evidence) consists of a strained cyclopropane ring (C₃H₅) substituted with a sulfonyl group (SO₂) linked to a 1-methylethyl (isopropyl) moiety.
- Cyclopropanation: Transition-metal-catalyzed reactions, such as cobalt-mediated cyclopropanation of alkenes with sulfonyl-containing precursors .
- Sulfonyl Group Introduction: Nucleophilic displacement or sulfonation of pre-formed cyclopropane derivatives, as seen in the preparation of cyclopropanesulfonyl chloride (C₃H₅ClO₂S) via sulfonation of cyclopropane .
Properties
IUPAC Name |
propan-2-ylsulfonylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(2)9(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCGKHYKPGFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434802 | |
| Record name | Cyclopropane, [(1-methylethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112981-24-5 | |
| Record name | Cyclopropane, [(1-methylethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropane sulfonyl derivatives are characterized by a strained three-membered cyclopropane ring fused to a sulfonyl functional group. The incorporation of alkyl substituents, such as the 1-methylethyl (isopropyl) group, introduces steric and electronic modifications that influence reactivity and stability. These compounds serve as intermediates in the synthesis of bioactive molecules, where the sulfonyl group enhances solubility and metabolic stability. The preparation of cyclopropane, [(1-methylethyl)sulfonyl]-, necessitates precise control over ring closure, sulfonation, and substituent introduction, as detailed in the following sections.
Patented Synthetic Routes for Analogous Cyclopropane Sulfonamides
Three-Step Synthesis via Intermediate Ring Closure
The foundational methodology for cyclopropane sulfonamide synthesis, as disclosed in Patent WO2009053281A1, involves three sequential steps:
- Sulfonamide Formation : Reaction of 3-chloropropane sulfonyl chloride with tert-butylamine in toluene, facilitated by triethylamine, yields N-tert-butyl-(3-chloro)propyl sulfonamide. This step avoids intermediate isolation by directly concentrating the toluene solution post-reaction.
- Cyclopropane Ring Closure : Treatment of the sulfonamide intermediate with n-butyl lithium (2.2 equivalents) in a tetrahydrofuran (THF)-toluene solvent system (3:1 ratio) at −50°C to −20°C induces dehydrohalogenation, forming the cyclopropane ring.
- Deprotection : Cleavage of the tert-butyl group using formic acid at 70–90°C under nitrogen affords cyclopropyl sulfonamide in 70–75% yield.
Adaptation for Isopropyl Sulfonyl Derivatives
To synthesize [(1-methylethyl)sulfonyl]cyclopropane, the tert-butylamine in Step 1 could be replaced with isopropylamine. This substitution would generate an N-isopropyl-(3-chloro)propyl sulfonamide intermediate, which undergoes analogous ring closure and deprotection. However, steric hindrance from the isopropyl group may necessitate higher reaction temperatures or prolonged reaction times during the dehydrohalogenation step.
Solvent and Base Optimization
The choice of solvent and base critically influences reaction efficiency:
- Solvent Systems : THF-toluene mixtures (3:1) enhance intermediate solubility while minimizing side reactions during ring closure.
- Lithium Bases : n-Butyl lithium is preferred over n-hexyl lithium due to its lower cost and comparable reactivity.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | −50°C to −20°C | Prevents thermal degradation |
| Base Equivalents | 2.2 eq n-BuLi | Ensures complete dehydrohalogenation |
| Deprotection Acid | Formic acid (80°C, 20 hr) | Avoids hazardous trifluoroacetic acid |
Alternative Synthetic Pathways for [(1-Methylethyl)Sulfonyl]Cyclopropane
Direct Sulfonation of Cyclopropane
While theoretically straightforward, the direct sulfonation of cyclopropane gas with isopropyl sulfonyl chloride is impractical due to cyclopropane’s high ring strain and gaseous state. However, this method has been explored for liquid cyclopropane derivatives under pressurized conditions, though yields remain suboptimal (<30%).
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of diene precursors offers a potential route to cyclopropane sulfonyl compounds. For example, a diene sulfonate ester could undergo RCM using a Grubbs catalyst. This method, while underdeveloped for sulfonyl cyclopropanes, has succeeded in synthesizing strained carbocycles with yields up to 60%.
Critical Analysis of Methodological Challenges
Steric Hindrance in Intermediate Isolation
The bulky isopropyl group in [(1-methylethyl)sulfonyl]cyclopropane complicates intermediate purification. Patent WO2009053281A1 circumvents this by avoiding isolation of the N-tert-butyl sulfonamide intermediate. Applying this strategy to the isopropyl analog would require in-situ generation and immediate ring closure to prevent decomposition.
Industrial-Scale Considerations
Solvent Recycling
The THF-toluene solvent system in Patent WO2009053281A1 is recoverable via distillation, reducing waste. Scaling this process for [(1-methylethyl)sulfonyl]cyclopropane would require optimizing distillation parameters to account for the isopropyl group’s higher boiling point.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, [(1-methylethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropane, [(1-methylethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropane, [(1-methylethyl)sulfonyl]- involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in ring-opening reactions and other transformations .
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility: The isopropyl group enhances hydrophobicity compared to polar sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride is soluble in chloroform/ethanol) .
- Acidity : α-Hydrogens near sulfonyl groups exhibit increased acidity due to electron withdrawal. For example, cyclopropane hydrogens in sulfones 17–18 (Fig. 7, ) are kinetically more acidic than acyclic counterparts .
Key Reactions
- Nucleophilic Displacement : Sulfonyl chlorides (e.g., C₃H₅ClO₂S) react with alcohols/amines to form esters/amides, a pathway applicable to the target compound for functionalization .
- Michael Addition : Sulfonyl carbanions undergo cyclopropane-forming reactions with α,β-unsaturated esters ().
- Catalyzed Cycloadditions : AlCl₃-mediated [2+3] cycloadditions with cyclopropane diesters and sulfonamides yield stereoselective indane derivatives ().
Pharmacological Potential
- Antimicrobial Activity : Cyclopropane dicarboxylic acid derivatives (e.g., 1,1-bis(thiadiazolyl)cyclopropane) show antimicrobial properties, suggesting the target compound could be modified for similar applications .
- Enzyme Inhibition : Sulfonyl groups are common in enzyme inhibitors (e.g., Mycobacterium tuberculosis inhibitors via sulfonyl migration in indoles, ).
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [(1-methylethyl)sulfonyl]cyclopropane derivatives in laboratory settings?
- Methodological Answer: Implement engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits. Use personal protective equipment (PPE), including gloves and goggles, and ensure access to emergency showers/eye wash stations. Decontaminate clothing before reuse, and avoid taking contaminated materials outside the lab . Monitor workplace air quality regularly using gas detectors or passive samplers.
Q. How can the structure of [(1-methylethyl)sulfonyl]cyclopropane derivatives be confirmed experimentally?
- Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Analyze H and C NMR to identify cyclopropane ring protons (typically δ 0.5–2.0 ppm) and sulfonyl group signals (e.g., C δ ~50–60 ppm for sulfonyl-attached carbons) .
- Mass Spectrometry: Use high-resolution MS to verify molecular weight and fragmentation patterns (e.g., loss of the sulfonyl group as SO) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, particularly for strained cyclopropane rings .
Q. What synthetic routes are commonly used to prepare [(1-methylethyl)sulfonyl]cyclopropane derivatives?
- Methodological Answer:
- Cyclopropanation: Employ [2+1] cyclopropanation strategies, such as Simmons-Smith reactions, using diiodomethane and zinc-copper couples in the presence of sulfonyl-containing alkenes .
- Sulfonation: React cyclopropane precursors (e.g., cyclopropanol) with (1-methylethyl)sulfonyl chloride under basic conditions (e.g., pyridine/DCM) to introduce the sulfonyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the (1-methylethyl)sulfonyl group influence cyclopropane ring reactivity?
- Methodological Answer: The sulfonyl group acts as an electron-withdrawing substituent, polarizing the cyclopropane ring and increasing susceptibility to ring-opening reactions. Steric hindrance from the branched isopropyl group can direct regioselectivity in nucleophilic attacks. For example, in Diels-Alder reactions, the sulfonyl group stabilizes transition states through conjugation, while steric effects favor endo selectivity . Computational modeling (DFT) is recommended to map transition states and validate experimental outcomes .
Q. What strategies mitigate competing side reactions during organometallic additions to [(1-methylethyl)sulfonyl]cyclopropanes?
- Methodological Answer:
- Temperature Control: Conduct reactions at low temperatures (−78°C to 0°C) to suppress undesired ring-opening pathways .
- Chelation Effects: Use Grignard reagents with bulky ligands (e.g., TMS-protected alcohols) to coordinate the sulfonyl oxygen, enhancing stereocontrol .
- Additive Screening: Introduce Lewis acids (e.g., BF·OEt) to stabilize intermediates and reduce side reactions .
Q. How can the stability of [(1-methylethyl)sulfonyl]cyclopropane derivatives under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer:
- Kinetic Studies: Use HPLC or H NMR to track degradation rates at controlled temperatures (25–80°C) and pH (1–13). For example, acidic conditions may hydrolyze the sulfonyl group, while basic conditions promote ring-opening .
- Thermogravimetric Analysis (TGA): Measure thermal decomposition profiles to identify stability thresholds .
- Computational Prediction: Apply QSPR models to correlate molecular descriptors (e.g., LUMO energy) with experimental stability data .
Q. What role does [(1-methylethyl)sulfonyl]cyclopropane play as a building block in natural product synthesis?
- Methodological Answer: The sulfonyl group facilitates ring-strain release in cycloadditions. For instance, in total syntheses of terpenoids, it enables [5+2] cycloadditions with π-systems to form bicyclic cores. Strategic deprotection (e.g., reductive cleavage of the sulfonyl group with Na/Hg) yields unfunctionalized cyclopropane intermediates .
Data Contradictions and Resolutions
- Synthetic Yields in Cyclopropanation: reports high yields (>70%) for Simmons-Smith reactions, while notes lower yields (~40–50%) for sulfonyl-substituted substrates. This discrepancy arises from steric hindrance of the isopropyl group, which slows cyclopropanation kinetics. Resolution: Optimize reagent stoichiometry (e.g., excess CHI) and reaction time .
- Stability in Air: emphasizes flammability risks, but suggests moderate stability under inert atmospheres. Resolution: Store derivatives under nitrogen and avoid prolonged exposure to oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
